molecular formula C₂₁H₂₄O₇ B108239 3-O-Acetylgibberellin A3 CAS No. 7648-02-4

3-O-Acetylgibberellin A3

Cat. No.: B108239
CAS No.: 7648-02-4
M. Wt: 388.4 g/mol
InChI Key: KPCREOLLNUIOGL-PSZMZFNUSA-N
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Description

3-O-Acetylgibberellin A3 is a derivative of Gibberellic Acid, a naturally occurring plant hormone that belongs to the gibberellins family. This compound is known for its role in promoting plant growth and development by stimulating cell elongation, seed germination, and other physiological processes. It is widely used in agriculture to enhance crop yields and improve plant health.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-O-Acetylgibberellin A3 can be synthesized through the acetylation of Gibberellic Acid. The process involves the reaction of Gibberellic Acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound often involves the use of submerged fermentation techniques using the fungus Gibberella fujikuroi. The fermentation process is optimized to produce high concentrations of Gibberellic Acid, which is then acetylated to form this compound. The product is purified through various techniques such as crystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 3-O-Acetylgibberellin A3 undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-O-Acetylgibberellin A3 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical techniques.

    Biology: Studied for its role in plant physiology and development, including seed germination, stem elongation, and flowering.

    Medicine: Investigated for its potential therapeutic effects, including its role in promoting cell growth and differentiation.

    Industry: Applied in agriculture to enhance crop yields, improve fruit quality, and increase resistance to environmental stressors.

Mechanism of Action

3-O-Acetylgibberellin A3 exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events that lead to the activation of various genes involved in growth and development. The primary molecular targets include the DELLA proteins, which act as growth repressors. By promoting the degradation of DELLA proteins, this compound facilitates cell elongation, division, and differentiation.

Comparison with Similar Compounds

    Gibberellic Acid: The parent compound, known for its potent growth-promoting effects.

    Gibberellin A1: Another member of the gibberellin family with similar biological activity.

    Gibberellin A4: Known for its role in promoting stem elongation and flowering.

Uniqueness: 3-O-Acetylgibberellin A3 is unique due to its acetylated form, which can enhance its stability and bioavailability compared to other gibberellins. This makes it particularly useful in agricultural applications where prolonged activity is desired.

Properties

IUPAC Name

(2R,5R,9S,10R,11R,12S)-12-acetyloxy-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O7/c1-10-8-19-9-20(10,26)6-4-12(19)21-7-5-13(27-11(2)22)18(3,17(25)28-21)15(21)14(19)16(23)24/h5,7,12-15,26H,1,4,6,8-9H2,2-3H3,(H,23,24)/t12-,13+,14-,15-,18+,19?,20-,21?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCREOLLNUIOGL-PSZMZFNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C=CC23C4CCC5(CC4(CC5=C)C(C2C1(C(=O)O3)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C=CC23[C@@H]4CC[C@]5(CC4(CC5=C)[C@H]([C@@H]2[C@]1(C(=O)O3)C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70997857
Record name 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7648-02-4
Record name 3-O-Acetylgibberellin A3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007648024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetyloxy)-7-hydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70997857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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